molecular formula C28H22N4O4S2 B12160095 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12160095
M. Wt: 542.6 g/mol
InChI Key: FJALRRFPNDFTJK-UCQKPKSFSA-N
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Description

The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups, including a benzodioxole moiety, a thiazolidinone ring, and a pyrido[1,2-a]pyrimidinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Benzodioxole Moiety: Starting with a benzodioxole precursor, such as 1,3-benzodioxole, which can be functionalized through various reactions like halogenation or nitration.

    Thiazolidinone Ring Formation: The thiazolidinone ring can be synthesized by reacting a suitable thiourea derivative with a halogenated intermediate under basic conditions.

    Pyrido[1,2-a]pyrimidinone Core Construction: This core structure can be built through a cyclization reaction involving a pyrimidine derivative and an appropriate aldehyde or ketone.

    Final Coupling and Functionalization: The final step involves coupling the benzodioxole-thiazolidinone intermediate with the pyrido[1,2-a]pyrimidinone core, followed by functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Due to its structural complexity, the compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the thiazolidinone and pyrido[1,2-a]pyrimidinone cores can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of the target, leading to biological effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-thioxo-1,3-thiazolidin-4-one
  • 2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The unique combination of the benzodioxole, thiazolidinone, and pyrido[1,2-a]pyrimidinone moieties in a single molecule provides a distinct structural framework that can interact with multiple biological targets. This multi-functional nature may offer advantages in terms of potency and selectivity compared to simpler analogs.

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one in various scientific and industrial applications.

Properties

Molecular Formula

C28H22N4O4S2

Molecular Weight

542.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H22N4O4S2/c1-30(15-18-7-3-2-4-8-18)25-20(26(33)31-12-6-5-9-24(31)29-25)14-23-27(34)32(28(37)38-23)16-19-10-11-21-22(13-19)36-17-35-21/h2-14H,15-17H2,1H3/b23-14-

InChI Key

FJALRRFPNDFTJK-UCQKPKSFSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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